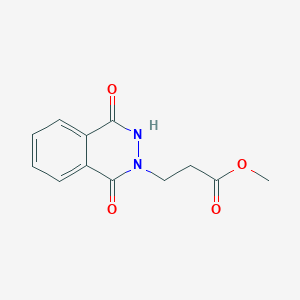

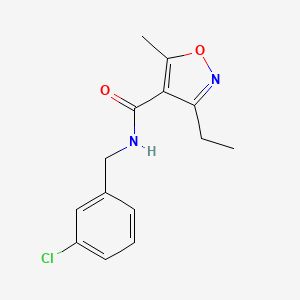

![molecular formula C9H10BrNOS B5815492 2-[(4-bromobenzyl)thio]acetamide](/img/structure/B5815492.png)

2-[(4-bromobenzyl)thio]acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a mixture of 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol, 4-bromobenzyl bromide, and anhydrous potassium carbonate, in N,N-dimethylformamide was stirred at room temperature for 12 hours. Water was then gradually added, and the mixture was stirred for a further 10 minutes and allowed to stand for 1 hour. The precipitated crude product was filtered, washed with cold water, dried, and crystallized from ethanol/chloroform to yield the title compound .Molecular Structure Analysis

The crystal structure of a similar compound, “2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole”, has been reported . The compound crystallizes in the monoclinic space group Pc with unit cell parameters a = 13.4050(4) Å, b = 4.7716(1) Å, c = 11.7303(4) Å, β = 105.885(3)° .科学研究应用

Antimicrobial and Antiproliferative Agents

2-((4-Bromobenzyl)thio)acetamide derivatives have been studied for their potential as antimicrobial and antiproliferative agents. These compounds have shown promising activity against bacterial and fungal species, as well as anticancer activity against certain cancer cell lines like human breast adenocarcinoma (MCF7). The molecular docking studies suggest that these derivatives can bind effectively to target proteins, making them potential lead compounds for drug design .

Coordination Chemistry

In coordination chemistry, thioacetamide derivatives serve as sulfur-donating ligands in the synthesis of complex metal sulfides. These compounds can react with metal cations to form metal sulfide precipitates, which are important in various industrial and research applications, including the development of catalysts and sensors .

Organic Synthesis

The benzylic position of 2-((4-Bromobenzyl)thio)acetamide is reactive and can undergo various organic reactions, such as free radical bromination, nucleophilic substitution, and oxidation. This reactivity is utilized in the synthesis of complex organic molecules, which can be further used in pharmaceuticals and material science .

Pharmaceutical Research

Derivatives of 2-((4-Bromobenzyl)thio)acetamide are being explored for their pharmacological activities. They are particularly investigated for their role in combating drug resistance by pathogens and cancerous cells. The derivatives’ ability to inhibit microbial growth and cancer cell proliferation is a significant area of research in the development of new therapeutic agents .

Material Science

In material science, 2-((4-Bromobenzyl)thio)acetamide is used in the synthesis of novel materials with potential applications in electronics, photonics, and nanotechnology. The compound’s ability to form stable complexes with metals can lead to the development of new materials with unique electrical and optical properties .

Environmental Science

Research into the environmental applications of 2-((4-Bromobenzyl)thio)acetamide includes its use in the removal of heavy metals from wastewater. The compound’s affinity for metal ions can be harnessed to create filters or other materials that can capture and remove toxic metals from the environment, aiding in water purification efforts .

安全和危害

The safety and hazards associated with “2-[(4-bromobenzyl)thio]acetamide” are not well-documented.

未来方向

The future directions for “2-[(4-bromobenzyl)thio]acetamide” could involve further studies on its synthesis, properties, and potential applications. Similar compounds have shown promising antimicrobial and antiproliferative activities, suggesting potential applications in medical and pharmaceutical fields .

作用机制

Target of Action

Compounds with similar structures, such as 2-aminothiazole derivatives, have been shown to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

Benzylic compounds are known to undergo reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially lead to changes in the compound’s interaction with its targets.

Result of Action

Similar compounds have shown promising antimicrobial and antiproliferative activities . These compounds have been found to be active against breast cancer cell lines, suggesting that 2-((4-Bromobenzyl)thio)acetamide may have similar effects.

属性

IUPAC Name |

2-[(4-bromophenyl)methylsulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNOS/c10-8-3-1-7(2-4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMKEKQOTWCLDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSCC(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5815410.png)

![1-(2-methyl-1H-indol-3-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethanone](/img/structure/B5815413.png)

![2-benzyl-6-chloro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5815419.png)

![4-benzyl-1-[(4-ethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5815430.png)

![N-(4-methylbenzyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5815437.png)

![N'-{[2-(2-bromo-4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5815439.png)

![1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5815456.png)

![N'-(3-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5815486.png)

![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5815496.png)